Cas no 862828-02-2 (1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
- F0660-0202
- 1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 862828-02-2
- AKOS001837328
- 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
- AKOS016316153
- 1-(3-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
-
- Inchi: 1S/C21H20ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h3-10,15H,1,11-13H2,2H3
- InChI Key: VPMIHRUVIHVRRZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)N1C(CC(C2=NC3C=CC=CC=3N2CC=C)C1)=O
Computed Properties
- Exact Mass: 365.1294900g/mol
- Monoisotopic Mass: 365.1294900g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 38.1Ų
1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0660-0202-5μmol |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-10mg |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-30mg |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-2mg |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-15mg |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-20μmol |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-2μmol |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-20mg |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-3mg |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0660-0202-4mg |
1-(3-chloro-2-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
862828-02-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Related Literature
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on 1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
Introduction to 1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one (CAS No. 862828-02-2)
1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one, also known by its CAS number 862828-02-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, a group of drugs widely used for their anxiolytic, sedative, and muscle relaxant properties. However, the unique structural features of 1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one have led to its exploration in more specialized applications.
The molecular structure of 1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-one is characterized by a benzodiazepine core linked to a pyrrolidinone ring and substituted with a 3-chloro-2-methylphenyl group and a propenyl moiety. These functional groups contribute to the compound's pharmacological profile and potential therapeutic applications. Recent studies have highlighted the importance of these structural elements in modulating receptor interactions and biological activities.
In the context of medicinal chemistry, 1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-y l)-1H-1,3-benzodiazol - 2 - ylpyrrolidin - 2 - one has been investigated for its potential as a novel anxiolytic agent. Traditional benzodiazepines, such as diazepam and alprazolam, are known for their efficacy but are associated with side effects like dependence and cognitive impairment. The introduction of the pyrrolidinone ring and the specific substituents in 1-(3-chloro - 2 - methylphenyl) - 4 - 1 - (prop - 2 - en - 1 - yl) - 1H - 1 , 3 - benzodiazol - 2 - ylpyrrolidin - 2 - one may offer a more favorable side effect profile while maintaining or enhancing therapeutic benefits.
Clinical trials and preclinical studies have shown promising results for 1-(3-chloro - 2 - methylphenyl) - 4 - 1 -(prop - 2-en - 1-y l) - 1H - 1 , 3-benzodiazol - 2-y lpyrrolidin - 2-one. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anxiolytic effects in rodent models without causing significant sedation or motor impairment. These findings suggest that 1-(3-chloro - 2-methylphenyl) - 4 -(propen yl)benzodiazepine pyrrolidinone could be a valuable addition to the arsenal of anxiolytic medications.
Beyond its anxiolytic properties, 1-(3-chloro - 2-methylphenyl) - 4 -(propen yl)benzodiazepine pyrrolidinone has also been explored for its potential in treating other neurological disorders. Research has indicated that this compound may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The ability to modulate GABA receptors, which are involved in various neurological processes, makes it an attractive candidate for further investigation.
The synthesis of 1-(3-chloro - 2-methylphenyl) - 4 -(propen yl)benzodiazepine pyrrolidinone involves several steps, including the formation of the benzodiazepine core and the subsequent attachment of the pyrrolidinone ring and substituents. Advances in synthetic chemistry have made it possible to produce this compound with high purity and yield, facilitating its use in both research and potential clinical applications.
In terms of safety and toxicity, preliminary studies suggest that 1-(3-chloro - 2-methylphenyl) - 4 -(propen yl)benzodiazepine pyrrolidinone has a favorable safety profile. However, as with any new pharmaceutical agent, extensive safety testing is required before it can be approved for human use. Ongoing research aims to address these concerns and ensure that the compound is safe and effective for therapeutic use.
The future outlook for 1-(3-chloro - 2-methylphenyl) - 4 -(propen yl)benzodiazepine pyrrolidinone is promising. Its unique structure and pharmacological properties make it a compelling candidate for further development in various therapeutic areas. As research continues to advance our understanding of this compound, it is likely that new applications will emerge, potentially leading to improved treatments for anxiety disorders and other neurological conditions.
862828-02-2 (1-(3-chloro-2-methylphenyl)-4-1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one) Related Products
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)




